(-)-Yomogin

Anti-inflammatory iNOS inhibition Macrophage immunomodulation

Select (-)-Yomogin for its unrivaled, multi-modal pharmacological profile, unavailable from common sesquiterpene lactones like parthenolide. This compound uniquely enables MAPK-specific pathway interrogation (0.1–10 µM) without confounding NF-κB crosstalk, making it essential for neuroinflammation target deconvolution. It is the only sesquiterpene lactone with documented synergistic HL-60 differentiation with vitamin D3/ATRA, and it offers a validated anti-virulence strategy against EHEC. Its dual mast cell (IC₅₀ 50 µM) and macrophage (IC₅₀ 3 µM) activity is ideal for integrated allergy studies.

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
Cat. No. B12108371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Yomogin
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCC1=C2CC3C(CC2(C=CC1=O)C)OC(=O)C3=C
InChIInChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10,13H,1,6-7H2,2-3H3
InChIKeyONPJVBQNWRHOKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Yomogin Procurement Guide: Eudesmane Sesquiterpene Lactone Sourcing and Differentiation Data


(-)-Yomogin (CAS 10067-18-2) is a naturally occurring eudesmane sesquiterpene lactone isolated from several Artemisia species, including A. princeps, A. iwayomogi, and A. montana [1]. With a molecular formula of C₁₅H₁₆O₃ and a molecular weight of 244.28 g/mol, it belongs to the eudesmanolide subclass characterized by a bicyclic skeleton fused to an α-methylene-γ-lactone moiety [2]. Unlike many in-class sesquiterpene lactones (e.g., parthenolide, artemisinin) that are primarily known for single dominant mechanisms, (-)-yomogin exhibits a therapeutically relevant multi-modal pharmacological profile spanning NF-κB-independent NO suppression, mast cell stabilization, neuroinflammation inhibition via the MAPK pathway, and caspase-8-mediated apoptosis induction [3].

Why (-)-Yomogin Cannot Be Interchanged with Generic Sesquiterpene Lactones: Structural and Pharmacological Rationale


Interchanging (-)-yomogin with more widely available sesquiterpene lactones such as parthenolide, dehydrocostus lactone, or costunolide carries a high risk of experimental confounding due to fundamental differences in both molecular architecture and pharmacodynamic signature. (-)-Yomogin possesses a C-8 lactonized eudesmanolide skeleton with a distinct trans-junction between the cyclohexane and lactone rings, which dictates a unique receptor interaction profile not shared by germacranolides (e.g., parthenolide) or guaianolides (e.g., dehydrocostus lactone) [1]. Pharmacologically, (-)-yomogin is differentiated by its simultaneous targeting of three orthogonal axes—macrophage NO suppression (IC₅₀ 3 µM), mast cell degranulation blockade (IC₅₀ 50 µM), and microglial MAPK pathway inhibition (0.1–10 µM)—a combinatorial profile not replicated by any single comparator compound [2]. Furthermore, (-)-yomogin's capacity to synergize with differentiation-inducing agents (1,25-dihydroxyvitamin D₃ and all-trans retinoic acid) in myeloid leukemia cells represents a therapeutic dimension absent from the published profiles of parthenolide and dehydrocostus lactone [3].

(-)-Yomogin Quantitative Differentiation Evidence: Comparator-Based Activity Profiles


Nitric Oxide Suppression in Macrophages: (-)-Yomogin vs. Parthenolide and Dehydrocostus Lactone

(-)-Yomogin inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophages with an IC₅₀ of 3 µM, acting via suppression of inducible nitric oxide synthase (iNOS) enzyme expression rather than direct enzyme inhibition . In cross-study comparison, this potency is numerically comparable to parthenolide (IC₅₀ 3.6 µM in the same RAW 264.7 LPS model [1]) and approaches that of costunolide (IC₅₀ ~2.16 µM ). However, the critical differentiation lies in mechanistic divergence: (-)-yomogin achieves NO suppression primarily through MAPK pathway regulation (p38, JNK, ERK phosphorylation blockade), whereas parthenolide's NO inhibition is predominantly driven by NF-κB pathway antagonism via IKK-β targeting [2]. This mechanistic distinction means that (-)-yomogin retains functional NO inhibitory activity in cellular contexts where NF-κB signaling is constitutively active or mutationally desensitized, making it a mechanistically non-redundant tool compound.

Anti-inflammatory iNOS inhibition Macrophage immunomodulation

Mast Cell Stabilization Activity: (-)-Yomogin Dual Anti-Allergic and Anti-Inflammatory Profile

(-)-Yomogin demonstrates a functionally significant mast cell-stabilizing effect, inhibiting β-hexosaminidase release (a marker of degranulation) from IgE-stimulated RBL-2H3 basophilic leukemia cells with an IC₅₀ of 50 µM . This mast cell activity is paired with its macrophage NO inhibitory activity (IC₅₀ 3 µM) in the same study, representing a dual immunomodulatory profile. For comparison, parthenolide, the most widely studied anti-inflammatory sesquiterpene lactone, is not commonly reported to inhibit mast cell degranulation at comparable concentrations; its primary anti-allergic effects are attributed to downstream NF-κB suppression in mast cells rather than direct degranulation blockade. The coumarin cnidicin, tested in the same RBL-2H3 assay system, exhibited an IC₅₀ of 25 µM for β-hexosaminidase release but with weaker NO inhibition (IC₅₀ 7.5 µM), demonstrating a different potency balance [1]. (-)-Yomogin thus offers a unique ratio of mast cell stabilization (IC₅₀ 50 µM) to macrophage NO suppression (IC₅₀ 3 µM) not replicated by comparator compounds.

Mast cell degranulation Anti-allergic β-hexosaminidase release

Neuroinflammation Suppression via MAPK Pathway: (-)-Yomogin Demonstrates CNS-Relevant Activity Absent in Comparator Sesquiterpene Lactones

(-)-Yomogin is one of the few sesquiterpene lactones with experimentally validated anti-neuroinflammatory activity in both in vitro microglial and in vivo brain models. In LPS-stimulated BV2 microglial cells, (-)-yomogin (0.1–10 µM) suppressed the phosphorylation of p38, JNK, and ERK MAP kinases, leading to downstream inhibition of pro-inflammatory mediators including iNOS, COX-2, TNF-α, and IL-6 [1]. Critically, in LPS-injected C57BL/6 mouse brains, (-)-yomogin treatment (10 mg/kg, i.p.) significantly decreased both astrocyte (GFAP-positive) and microglia (Iba-1-positive) activation in the hippocampus and cortex, providing in vivo confirmation of CNS target engagement [1]. For comparison, parthenolide, despite extensive peripheral anti-inflammatory characterization, has limited published evidence of direct CNS microglial MAPK modulation at sub-cytotoxic concentrations and is primarily reported to act via NF-κB inhibition [2]. The sesquiterpene lactones iso-secotanapartholide and 3-O-methyl-isosecotanapartholide, isolated from the same Artemisia iwayomogi source, inhibit NO in RAW 264.7 cells (IC₅₀ 2.81 and 3.64 µg/mL, respectively) but lack any reported neuroinflammation or in vivo brain data [3], underscoring (-)-yomogin's unique positioning for CNS applications.

Neuroinflammation Microglia MAPK signaling

Leukemia Cell Differentiation Synergy: A Therapeutic Dimension Unique to (-)-Yomogin Among Sesquiterpene Lactones

(-)-Yomogin exhibits a pharmacologically distinctive capacity to synergize with physiological differentiation-inducing agents in human promyelocytic leukemia HL-60 cells. When administered alone, (-)-yomogin induced only modest differentiation (<19% of cells attaining a differentiated phenotype) [1]. However, co-treatment with sub-therapeutic concentrations of either 5 nM 1,25-dihydroxyvitamin D₃ [1,25-(OH)₂D₃] or 50 nM all-trans retinoic acid (ATRA) resulted in a synergistic enhancement of differentiation in a dose-dependent manner, with cytofluorometric and morphological analyses confirming monocytic and granulocytic lineage commitment, respectively [1]. This synergistic differentiation-enhancing property represents a qualitatively distinct therapeutic dimension from simple cytotoxicity. For comparison, parthenolide, while known to induce apoptosis in HL-60 cells (IC₅₀ ~2.5 µM [2]), has not been reported to synergize with 1,25-(OH)₂D₃ or ATRA in differentiation protocols. Other sesquiterpene lactones such as dehydrocostus lactone and costunolide also lack published differentiation synergy data in leukemia models. This positions (-)-yomogin as a unique tool compound for investigating differentiation-based therapeutic strategies in myeloid malignancies.

Myeloid leukemia Differentiation therapy Synergistic combination

Anti-Virulence Activity Against Enterohemorrhagic E. coli: (-)-Yomogin Targets Pathogenicity Without Selecting for Resistance

(-)-Yomogin was identified through a high-throughput screening (HTS) campaign as a specific inhibitor of locus of enterocyte effacement (LEE)-encoded virulence gene expression in enterohemorrhagic Escherichia coli O157:H7 [1]. Unlike conventional antibiotics, (-)-yomogin suppresses the expression of Ler-regulated virulence factors without affecting bacterial growth itself, thereby significantly reducing bacterial adherence to Caco-2 intestinal epithelial cells and associated cytotoxicity [1]. This anti-virulence mechanism is qualitatively distinct from the direct bactericidal or bacteriostatic actions of comparator compounds. For context, while some sesquiterpene lactones (e.g., parthenolide, costunolide) exhibit direct antibacterial activity through membrane disruption or enzyme inhibition, (-)-yomogin's specific targeting of the LEE pathogenicity island regulatory system represents a mechanistically unique approach that avoids the selective pressure driving antibiotic resistance. A patent has also been filed for (-)-yomogin as a biofilm formation inhibitor against pathogenic E. coli, further substantiating its industrial relevance [2].

Anti-virulence E. coli O157:H7 Anti-adhesion

(-)-Yomogin Optimal Deployment Scenarios: Research and Industrial Applications Driven by Quantitative Evidence


MAPK-Selective Neuroinflammation Probe for CNS Drug Discovery

For neuroscience drug discovery programs investigating MAPK pathway modulation in neuroinflammatory conditions (depression, Alzheimer's disease, Parkinson's disease), (-)-yomogin is the preferred sesquiterpene lactone tool compound based on its demonstrated suppression of p-p38, p-JNK, and p-ERK phosphorylation at 0.1–10 µM in BV2 microglia and confirmed in vivo reduction of astrocyte and microglia activation at 10 mg/kg i.p. in LPS-injected mice [1]. Unlike the NF-κB-dominant inhibitor parthenolide, (-)-yomogin enables MAPK-specific pathway interrogation without confounding NF-κB crosstalk, making it suitable for target deconvolution studies in neuroinflammation where MAPK and NF-κB pathways must be pharmacologically separated [2].

Combination Differentiation Therapy Research in Acute Myeloid Leukemia (AML)

(-)-Yomogin is the only sesquiterpene lactone with documented synergistic enhancement of HL-60 leukemia cell differentiation when combined with sub-therapeutic concentrations of 1,25-dihydroxyvitamin D₃ (5 nM) or all-trans retinoic acid (50 nM), inducing monocytic and granulocytic lineage commitment respectively [1]. This property is not shared by parthenolide, dehydrocostus lactone, or costunolide, which lack published differentiation synergy data. AML research groups investigating differentiation therapy strategies should procure (-)-yomogin over generic sesquiterpene lactones when the experimental objective is to evaluate combination regimens that minimize the toxicity associated with high-dose retinoid or vitamin D₃ therapy [1].

Anti-Virulence Agent Development for Foodborne Pathogen Control

For industrial food safety research and anti-infective development targeting enterohemorrhagic E. coli (EHEC), (-)-yomogin's HTS-validated suppression of LEE virulence gene expression without inhibiting bacterial growth positions it as a mechanistically unique anti-virulence lead compound [1]. This mode of action circumvents the antibiotic resistance selection pressure inherent to bactericidal sesquiterpene lactones. (-)-Yomogin's additional biofilm inhibition activity, as documented in patent literature [2], further supports its procurement for research programs developing resistance-sparing anti-pathogenic strategies for the food industry or clinical settings.

Dual-Activity Mast Cell and Macrophage Immunomodulation for Allergy Research

(-)-Yomogin's unique dual activity profile—mast cell degranulation blockade (IC₅₀ 50 µM in RBL-2H3 cells) paired with potent macrophage NO suppression (IC₅₀ 3 µM in RAW 264.7 cells)—makes it the compound of choice for allergy and atopic disease research programs requiring simultaneous targeting of both the immediate hypersensitivity (mast cell) and late-phase inflammatory (macrophage) components of allergic responses [1]. Neither parthenolide (primarily NF-κB-directed) nor cnidicin (weaker NO inhibition ratio) replicates this specific dual-activity balance, justifying (-)-yomogin selection for integrated mast cell/macrophage pharmacological studies [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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